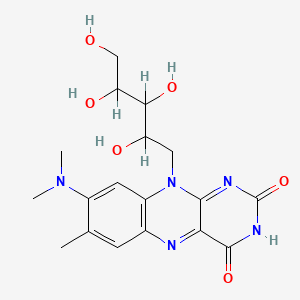

Roseoflavin

Vue d'ensemble

Description

Roseoflavin is a promising broad-spectrum antibiotic, naturally produced by the bacteria Streptomyces davaonensis and Streptomyces cinnabarinus . It is an antimetabolite analog of Riboflavin and flavin mononucleotide . It is also known as an inhibitor of bacterial riboflavin riboswitches .

Synthesis Analysis

The synthesis of Roseoflavin starts from flavin mononucleotide and proceeds through an immediate precursor, aminoriboflavin . The key enzymes responsible for roseoflavin biosynthesis and the corresponding genes have been identified . The roseoflavin biosynthesis genes have been expressed in riboflavin- or FMN-overproducing yeast strains of Candida famata and Komagataella phaffii .Molecular Structure Analysis

Roseoflavin is identified as 7-methyl-8-dimethylamino-10-(1′-D-ribityl)isoalloxazine . It has a molecular weight of 405.41 g/mol .Chemical Reactions Analysis

Roseoflavin is used as a substrate to mimic riboflavin in flavin biosynthesis, but leading to the formation of inactive flavin co-factors .Physical And Chemical Properties Analysis

Roseoflavin is a red solid . It is soluble in ethanol, methanol, DMF and DMSO .Applications De Recherche Scientifique

Flavoproteins as Potential Targets

Roseoflavin, produced by Streptomyces davawensis, is a riboflavin analog. Its primary action involves interfering with flavoproteins. A study on Escherichia coli demonstrated that roseoflavin is converted into analogs like roseoflavin mononucleotide (RoFMN) and roseoflavin adenine dinucleotide (RoFAD), which then incorporate into flavoproteins, affecting their function. This interaction was found in 37 out of 38 flavoproteins tested, indicating a broad impact on flavoprotein-dependent cellular processes (Langer et al., 2013).

Roseoflavin in Biosynthesis Processes

Roseoflavin has a unique role in biosynthesis, particularly in the conversion of riboflavin. A study identified an enzyme that transforms flavin mononucleotide (FMN) and glutamate into 8-amino-FMN via 8-formyl-FMN, which is a crucial step in roseoflavin biosynthesis (Jhulki et al., 2016).

Enhancing Riboflavin Production in Food

In food technology, roseoflavin has been used to induce mutations in Lactobacillus plantarum, enhancing riboflavin production. This application is significant for developing functional foods with increased riboflavin content. The mechanism involves spontaneous mutation induction by roseoflavin, leading to a considerable increase in riboflavin content in modified strains (Ge et al., 2020).

Inhibition of Photomorphogenesis in Fungi

Roseoflavin's role extends to affecting photomorphogenesis in fungi. For example, it inhibited blue light-induced conidiation in a riboflavin-requiring auxotroph of Trichoderma. This finding suggests that roseoflavin can replace riboflavin or its metabolites in light reactions, affecting fungal growth and development (Horwitz et al., 1984).

Role in Bacterial FMN Riboswitches

Roseoflavin has been identified as a potential target for bacterial FMN riboswitches, which control genes involved in riboflavin biosynthesis and transport. Its interaction with these riboswitches can affect gene expression, making it a significant molecule in understanding bacterial metabolic regulation (Pedrolli & Mack, 2014).

Orientations Futures

Roseoflavin has shown potential as an antimalarial agent. It decreased the parasitemia by 46-fold following a 4-day suppression test and, on average, increased the survival of mice by 4 to 5 days . This suggests that roseoflavin could serve as a potential starting point for the development of new antimalarials .

Propriétés

IUPAC Name |

8-(dimethylamino)-7-methyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O6/c1-8-4-9-11(5-10(8)22(2)3)23(6-12(25)15(27)13(26)7-24)16-14(19-9)17(28)21-18(29)20-16/h4-5,12-13,15,24-27H,6-7H2,1-3H3,(H,21,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQLDUYTWDABFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N(C)C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60965368 | |

| Record name | 1-Deoxy-1-[8-(dimethylamino)-4-hydroxy-7-methyl-2-oxobenzo[g]pteridin-10(2H)-yl]pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Roseoflavine | |

CAS RN |

51093-55-1 | |

| Record name | Roseoflavin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051093551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-1-[8-(dimethylamino)-4-hydroxy-7-methyl-2-oxobenzo[g]pteridin-10(2H)-yl]pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

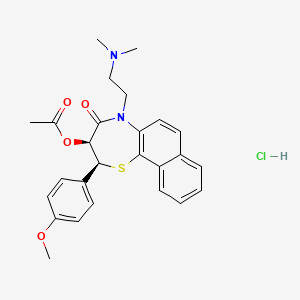

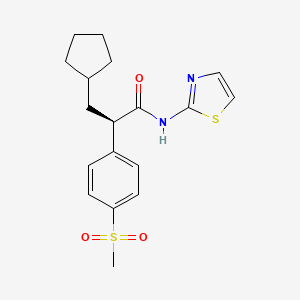

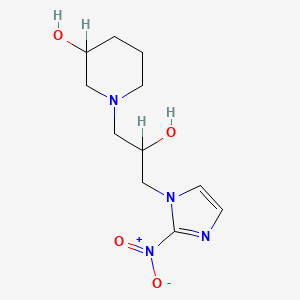

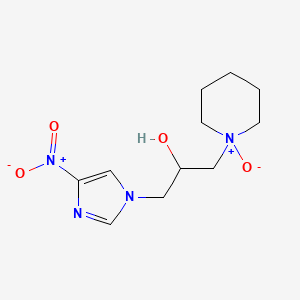

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[hydroxy(methyl)amino]-N-[4-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phenyl]propanamide](/img/structure/B1679460.png)

![Sodium;3-[(3R,4S,5S,7R)-7-[(3S,5S)-5-ethyl-5-[(5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-6-methyl-2,4-dinitrophenolate](/img/structure/B1679461.png)

![6-(2-Chlorophenyl)-4h-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide](/img/structure/B1679466.png)

![(2E,4E)-5-(3-methoxyphenyl)-N-[(2R)-5-pyridin-3-ylpentan-2-yl]nona-2,4-dienamide](/img/structure/B1679469.png)

![5-[4-(4-Nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1679473.png)

![[[1-[N-Hydroxy-acetamidyl]-3-methyl-butyl]-carbonyl-leucinyl]-alanine ethyl ester](/img/structure/B1679480.png)

![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B1679481.png)